1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-27-19-8-4-3-7-18(19)23-20(25)17-6-5-13-24(21(17)26)14-15-9-11-16(22)12-10-15/h3-13H,2,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRTMIWCSQEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzylamine with 2-ethoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridine core
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium channels, leading to vasodilation and reduced blood pressure in cardiovascular applications.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key structural analogs and their distinguishing features are summarized below:
Notes:
Functional Group Impact on Drug-Like Properties
- Trifluoromethyl (-CF₃) : Enhances resistance to oxidative metabolism and increases membrane permeability compared to chloro or amine substituents (e.g., 85730-36-5) .
- Piperazine : Introduces basicity (pKa ~9.5), promoting solubility in acidic environments and interaction with biological targets (e.g., serotonin receptors) .
- Dihydrochloride Salt : Reduces logP compared to freebase forms, balancing lipophilicity and solubility .
Commercial Availability and Purity
- The freebase form (4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine, CAS 845616-55-9) is available at 95% purity (QA-0862, ), while dihydrochloride derivatives are less commonly cataloged.
- Analogs like 4-(Piperazin-1-yl)pyrimidine (CAS 51047-52-0) are available at 96% purity (QA-2402, ), underscoring their utility as intermediates.
Research Implications and Gaps
- Biological Activity: While structural data are well-documented, specific pharmacological studies on the target compound are absent in the provided evidence.
- Synthetic Utility : The compound’s -CF₃ and piperazine groups make it a candidate for derivatization in kinase inhibitor or antimicrobial drug discovery .
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C21H19ClN2O3, with a molecular weight of 382.84 g/mol. The structure features a dihydropyridine core which is known for various biological activities, particularly in cardiovascular and neurological contexts.
1. Antimicrobial Activity
Research has indicated that compounds with a similar dihydropyridine structure exhibit antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli. The specific compound has not been extensively studied for antimicrobial effects, but its structural relatives suggest potential efficacy.
| Compound | Activity | Reference |
|---|---|---|
| Dihydropyridine Derivative A | Broad-spectrum antibacterial | |
| Dihydropyridine Derivative B | Antifungal against Candida albicans |
2. Antioxidant Activity
Dihydropyridine derivatives are also noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The specific antioxidant capacity of this compound requires further investigation but is anticipated based on related compounds.
3. Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been reported for similar compounds. AChE inhibitors are crucial in treating Alzheimer's disease and other cognitive disorders. Preliminary docking studies suggest that the target compound may interact with the active site of AChE, leading to enhanced cholinergic activity.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Dihydropyridine Derivatives : A recent study evaluated the effect of various dihydropyridine derivatives on bacterial strains and found promising antibacterial activity correlated with structural modifications similar to those present in this compound .
- Antioxidant Properties : Another research focused on the antioxidant capacity of dihydropyridines indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting potential applications in neuroprotection .
The proposed mechanisms through which this compound may exert its biological effects include:
- Free Radical Scavenging : The presence of electron-rich sites in the dihydropyridine structure facilitates radical scavenging.
- Enzyme Interaction : The amide group may enhance binding affinity to target enzymes like AChE or bacterial enzymes, leading to inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
